N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

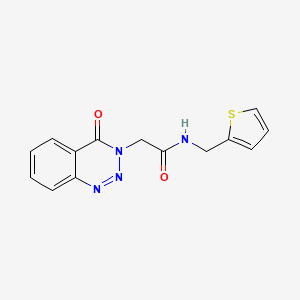

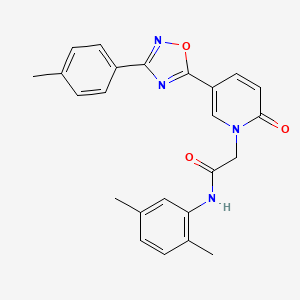

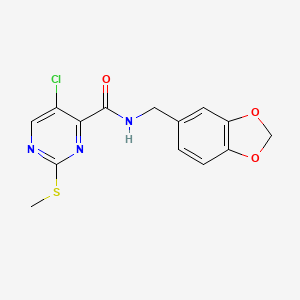

“N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a propyl group (a three-carbon chain), which is further connected to a cinnamamide group. Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 3-(3-methylisoxazol-5-yl)propylamine) with cinnamoyl chloride . The reaction is typically carried out in the presence of a base and a suitable solvent .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of isoxazoles, amides, and aromatic rings. The isoxazole ring is likely to be planar due to the sp2 hybridization of its atoms. The amide group can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of an amide group could result in the formation of intermolecular hydrogen bonds, which could affect the compound’s solubility and melting point .Wissenschaftliche Forschungsanwendungen

Antifungal Activities

Cinnamamide derivatives have been demonstrated to exhibit significant antifungal activities. A study by Chen et al. (2019) highlights the synthesis and evaluation of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, showcasing their potent fungicidal activities. Specifically, these compounds showed excellent efficacy against Pseudoperonospora cubensis, comparable to conventional fungicides, and also stimulated plant innate immunity, suggesting a dual fungicidal and plant-immunity stimulating action (Chen et al., 2019).

Antimicrobial Activity

Cinnamic acids and derivatives, including cinnamamides, have been known for their antimicrobial properties. Guzman (2014) reviews the antimicrobial activity of natural cinnamic acids, their synthetic derivatives, and hybrids, emphasizing their growth inhibition against various bacterial and fungal species. This antimicrobial activity positions cinnamamides as potential candidates for treating infections and as a basis for developing new antimicrobial agents (Guzman, 2014).

Therapeutic Potential in Nervous System Disorders

Cinnamamide derivatives have also shown promise in treating central and peripheral nervous system disorders. Gunia-Krzyżak et al. (2015) review the therapeutic potential of these derivatives, detailing their diverse activities such as anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. This wide range of therapeutic effects is attributed to the cinnamamide scaffold's ability to interact with various molecular targets, including γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and others, highlighting the versatile pharmacological potential of cinnamamide derivatives (Gunia-Krzyżak et al., 2015).

Anticancer Properties

Cinnamic acid derivatives, including cinnamamides, have been investigated for their potential anticancer properties. De et al. (2011) provide a comprehensive review of the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives. The review underscores the underutilized potential of these compounds in anticancer research despite their rich medicinal tradition and highlights the significant attention they have received in the last two decades for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Zukünftige Richtungen

Isoxazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs.

Eigenschaften

IUPAC Name |

(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZQXQPNCYYXKK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2783425.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2783428.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2783430.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)

![2-(2-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2783437.png)

![3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B2783444.png)